molecular formula C21H23NO4 B557448 Fmoc-L-isoleucine CAS No. 71989-23-6

Fmoc-L-isoleucine

Cat. No. B557448
CAS RN: 71989-23-6
M. Wt: 353.4 g/mol
InChI Key: QXVFEIPAZSXRGM-DJJJIMSYSA-N
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Description

Fmoc-L-isoleucine, also known as Fmoc-Ile-OH, is an Fmoc-modified isoleucine . It has a strong affinity for peptides and proteins and can be used to synthesize other active compounds .


Synthesis Analysis

Fmoc-L-isoleucine is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular formula of Fmoc-L-isoleucine is C21H23NO4 . Its molar mass is 353.42 g/mol .


Chemical Reactions Analysis

The Fmoc group in Fmoc-L-isoleucine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-L-isoleucine is a white or off-white powder . Its melting point ranges from 140 to 155 ºC .

Scientific Research Applications

  • Insulin Sensitizing and Adipogenic Activities : Fmoc-L-Leucine, a compound similar to Fmoc-L-isoleucine, has been identified as a unique ligand for PPARgamma with insulin-sensitizing yet weak adipogenic activity. This suggests potential applications in diabetes and obesity treatment (Rocchi et al., 2001).

  • Surfactant Properties : The sodium salts of Fmoc-amino acids, including Fmoc-L-isoleucine, exhibit surfactant properties, which could be useful in creating new materials or in pharmaceutical formulations (Vijay & Polavarapu, 2012).

  • Peptide Synthesis Applications : Fmoc-L-isoleucine is useful in peptide synthesis, as demonstrated in a study that developed a one-pot procedure for preparing N-9-fluorenylmethyloxycarbonyl-α-amino diazoketones from α-amino acids (Siciliano et al., 2012).

  • Gene Delivery in Viral Vectors : Fmoc self-assembling peptide (SAP) hydrogels, potentially including Fmoc-L-isoleucine, have shown effectiveness as biocompatible, localized viral vector gene delivery vehicles, useful in tissue-specific central nervous system applications (Rodríguez et al., 2016).

  • Functional Material Fabrication : Fmoc-modified amino acids, like Fmoc-L-isoleucine, are significant bio-inspired building blocks for creating functional materials, finding applications in areas like drug delivery and cell cultivation (Tao et al., 2016).

  • Self-Assembled Structures : Fmoc modified aliphatic amino acids, including Fmoc-L-isoleucine, form self-assembled structures under various conditions, useful in designing novel self-assembled architectures for various applications (Gour et al., 2021).

Future Directions

Fmoc-L-isoleucine and other Fmoc protected single amino acids have attracted great interest due to their ease of synthesis and applications as functional materials . They serve as excellent bio-organic scaffolds for diverse applications . The ability to control the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids can be tuned by control of the environmental parameters . This opens up new possibilities for the design of distinct micro/nanostructures through a bottom-up approach .

properties

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVFEIPAZSXRGM-DJJJIMSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315561
Record name N-Fmoc-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-isoleucine

CAS RN

71989-23-6
Record name N-Fmoc-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Fmoc-L-isoleucine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.302
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
K Yamada, D Hashizume, T Shimizu… - … Section E: Structure …, 2008 - scripts.iucr.org
In the crystal structure of the title compound [systematic name fluoren-9-ylmethyl N-(1-carboxy-2-methylbutyl)carbamate], C21H23NO4, the molecular plane of the O=C—NH—Cα unit is …
Number of citations: 7 scripts.iucr.org
R Vijay, PL Polavarapu - The Journal of Physical Chemistry A, 2012 - ACS Publications
… The critical micelle concentrations (CMCs) for the sodium salts of FMOC-l-valine, FMOC-l-leucine, and FMOC-l-isoleucine have been determined to be ∼0.1 M. The sodium salt of FMOC…
Number of citations: 24 pubs.acs.org
DS Perlow, JM Erb, NP Gould, RD Tung… - The Journal of …, 1992 - ACS Publications
… A particularly difficult coupling was encountered that involved acylation of a sterically hindered N‘-Cbz-piperazic acid IV-terminus with Fmoc-L-isoleucine. Excess Fmoc-Lisoleucine acid …
Number of citations: 50 pubs.acs.org
BA Klein, DG Tkachuk, VV Terskikh… - New Journal of …, 2021 - pubs.rsc.org
… A multiple-turnover reaction was used to efficiently 17 O label the carboxylic acid moieties of Fmoc-L-isoleucine, Fmoc-L-tryptophan, Fmoc-L-proline, Fmoc-L-tyrosine and Fmoc-L-…
Number of citations: 7 pubs.rsc.org
R Das Mahapatra, J Dey, RG Weiss - Langmuir, 2017 - ACS Publications
A series of β-amino acid containing tripeptides has been designed and synthesized in order to develop oligopeptide-based, thermoreversible, pH-sensitive, and proteolytically stable …
Number of citations: 18 pubs.acs.org
R Maharani, N Ammatillah, G Muhammad… - AIP Conference …, 2017 - pubs.aip.org
… The following couplings onto 4for subsequent Fmoc-L-alanine and Fmoc-L-Isoleucine employed similar repetitive protocol (coupling and Fmoc deprotection) as for the attachment of …
Number of citations: 2 pubs.aip.org
DA Wellings, E Atherton - Methods in enzymology, 1997 - Elsevier
Publisher Summary This chapter discusses standard Fmoc protocols. This chapter describes standard protocols for Fmoc solid-phase peptide synthesis. It discusses Fmoc-amino acid …
Number of citations: 369 www.sciencedirect.com
AK Mishra, G Parvari, SK Santra… - Angewandte Chemie …, 2021 - Wiley Online Library
… Hindered Fmoc-L-isoleucine was coupled to glycine ethyl ester to give 20 in 79 % yield, as well as to more hindered L-phenylalanine methyl ester to give Fmoc-L-Ile-L-Phe-OMe (33) in …
Number of citations: 17 onlinelibrary.wiley.com
ML Di Gioia, A Leggio, A Le Pera… - European Journal of …, 2004 - Wiley Online Library
… As a further confirmation of the stereochemical assignments the dipeptide alcohol 2e was also prepared in an alternative way by treating N-Fmoc-L-isoleucine chloride (7) with (1R,2S)-…
EL Belsito, R De Marco, ML Di Gioia, A Liguori, F Perri… - 2010 - Wiley Online Library
… -N-Fmoc-L-isoleucine methyl ester (3d), chosen as a model system, with lithium iodide in refluxing ethyl acetate, afforded after 20 h the corresponding N-ethyl-N-Fmoc-L-isoleucine (4) …

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